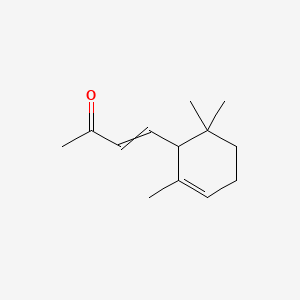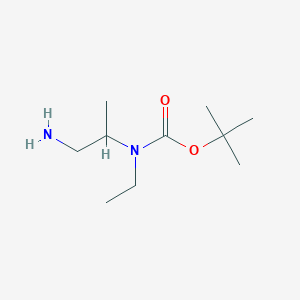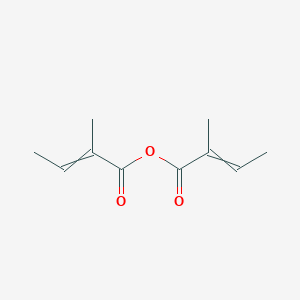
2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, with an acetaldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of 2,6-difluoro-4-methoxyphenylboronic acid as a starting material . This compound can undergo various reactions, such as Suzuki-Miyaura coupling, to introduce the desired functional groups.
Industrial Production Methods
Industrial production of 2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions to replace the fluorine atoms or methoxy group.
Major Products Formed
Oxidation: 2-(2,6-Difluoro-4-methoxyphenyl)acetic acid.
Reduction: 2-(2,6-Difluoro-4-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde involves its interaction with various molecular targets and pathways. The presence of the aldehyde group allows it to participate in nucleophilic addition reactions, while the fluorine atoms and methoxy group can influence its reactivity and binding affinity. These interactions can affect biological processes and chemical reactions, making it a valuable compound for research and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Difluoro-4-methoxyphenylboronic acid
- 2,6-Difluoro-4-methoxybenzaldehyde
- 2,6-Difluoro-4-methoxyphenol
Uniqueness
2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine atoms and a methoxy group on the phenyl ring, along with the aldehyde group, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H8F2O2 |
|---|---|
Molekulargewicht |
186.15 g/mol |
IUPAC-Name |
2-(2,6-difluoro-4-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H8F2O2/c1-13-6-4-8(10)7(2-3-12)9(11)5-6/h3-5H,2H2,1H3 |
InChI-Schlüssel |
BGQWOBVTNIWUDA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)F)CC=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(9S,10S,11S,14S,20S,21S)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B12436722.png)
![N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12436729.png)



![(2-{[(2R)-2-(dodeca-4,7,10-trienoyloxy)-3-(hexadecyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12436756.png)


![2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride](/img/structure/B12436771.png)
![3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B12436781.png)
![2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(6S,9S,13R)-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12436794.png)

